4-(azepan-1-ylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide
Description
Development of Azepane-Sulfonamide Benzothiazole Compounds
The synthesis of azepane-sulfonamide benzothiazole compounds represents a convergence of two historically significant pharmacological motifs: sulfonamides and benzothiazoles. Sulfonamides emerged as the first systemic antibacterials in the 1930s with the discovery of Prontosil, a prodrug metabolized to sulfanilamide, which exhibited bacteriostatic properties by inhibiting bacterial folate synthesis. This breakthrough catalyzed interest in sulfonamide derivatives for diverse therapeutic applications.
Benzothiazoles, conversely, gained prominence in the late 20th century for their structural versatility and bioactivity, particularly in oncology. The fusion of sulfonamide groups with benzothiazole scaffolds began in the early 2000s, driven by the need to enhance pharmacokinetic properties such as solubility and target specificity. The incorporation of azepane—a seven-membered saturated nitrogen heterocycle—into these hybrids arose from its ability to improve metabolic stability and binding affinity through conformational flexibility.
The specific compound 4-(azepan-1-ylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide exemplifies this design philosophy. Its structure integrates:
Evolution of Research Interest in Azepane-Benzothiazole Hybrid Molecules
Initial studies on azepane-benzothiazole hybrids focused on their antiproliferative potential. For example, biaryl sulfonamides based on 2-azabicycloalkane skeletons demonstrated moderate activity against cancer cell lines (IC50 values: 10–50 μM). These findings spurred investigations into substituent effects, revealing that electron-withdrawing groups on the benzothiazole ring (e.g., halogens) enhanced cytotoxicity, while bulky substituents like isopropyl improved selectivity.
Parallel work on benzothiazole-linked thiazolidine-2,4-diones and cyanothiouracils highlighted the role of hydrogen-bonding motifs in kinase inhibition, particularly against vascular endothelial growth factor receptor-2 (VEGFR-2). This informed the strategic placement of the sulfonamide group in This compound to mimic the pharmacophore of known VEGFR-2 inhibitors.
Key Discoveries in Medicinal Applications
Preclinical studies of structurally analogous compounds have revealed promising therapeutic profiles:
While direct data on This compound remains limited, its structural analogs exhibit dual mechanisms:
Emergence as a Compound of Academic Interest
The compound’s academic appeal stems from its synthetic complexity and utility in structure-activity relationship (SAR) studies. Key synthetic steps include:
- Sulfonylation : Reaction of azepane with 4-chlorosulfonylbenzoyl chloride to form the sulfonamide intermediate.
- Benzothiazole functionalization : Coupling the intermediate with 6-isopropylbenzo[d]thiazol-2-amine via nucleophilic acyl substitution.
Recent efforts have optimized these steps using microwave-assisted synthesis, reducing reaction times from hours to minutes while improving yields (>75%).
In computational studies, molecular docking predicts strong binding to VEGFR-2 (ΔG = −9.2 kcal/mol), with the azepane ring occupying a hydrophobic cleft and the benzothiazole moiety forming π-π interactions with Phe1047. These insights position the compound as a template for designing next-generation kinase inhibitors.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-16(2)18-9-12-20-21(15-18)30-23(24-20)25-22(27)17-7-10-19(11-8-17)31(28,29)26-13-5-3-4-6-14-26/h7-12,15-16H,3-6,13-14H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHQHZHLMFHVHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 4-(azepane-1-sulfonyl)benzoic acid . This intermediate can then be reacted with 6-isopropylbenzo[d]thiazol-2-amine under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-ylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-(azepan-1-ylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Substituent Variations in Benzothiazole-Based Benzamides
Key Observations :
Physicochemical and Spectral Properties
Table 2: Analytical Data Comparison
Key Observations :
- The target compound’s azepane sulfonyl group would likely show distinct 13C NMR signals near δ 45–55 (azepane CH2) and δ 110–120 (sulfonyl-linked carbons) .
- Absence of C=O IR bands in triazole derivatives (e.g., compounds 7–9 ) contrasts with benzamide-based analogs, emphasizing the role of tautomerism in spectral interpretation.
Table 3: Bioactivity of Related Compounds
Key Observations :
- Azepane sulfonamide’s larger ring size could mimic adenosine receptor ligands, as seen in pyridyl-thiazole benzamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
